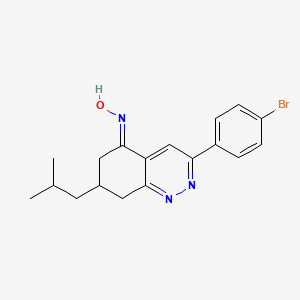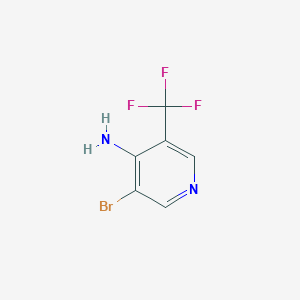
3-Bromo-5-(trifluoromethyl)pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(trifluoromethyl)pyridin-4-amine is a chemical compound with the molecular formula C6H3BrF3N . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar to benzene and pyridine, it can be used as a precursor to agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine or similar compounds often involves coupling processes . For instance, a synthetic route for a related compound involved the coupling process of 4-methyl-2-acetaminothiazole with a 4-bromopyridine intermediate catalyzed by Pd .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted at the 3rd position with a bromine atom, at the 5th position with a trifluoromethyl group (-CF3), and at the 4th position with an amine group (-NH2) .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine include a density of 1.7±0.1 g/cm3, a boiling point of 166.0±35.0 °C at 760 mmHg, and a molar refractivity of 37.0±0.3 cm3 . It also has a polar surface area of 13 Å2, indicating its polarity .科学的研究の応用
Catalytic Functionalization in Synthesis
3-Bromo-5-(trifluoromethyl)pyridin-4-amine has been used in catalytic functionalization processes. For instance, Shigeno et al. (2019) demonstrated the deprotonative functionalization of pyridine derivatives with aldehydes using an amide base, effectively reacting at the 4-position with various aldehydes (Shigeno et al., 2019).
Synthesis of Pyridine Derivatives
Aquino et al. (2015) described a method to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines, highlighting its simplicity and environmental friendliness (Aquino et al., 2015).
Regioexhaustive Functionalization
Cottet et al. (2004) explored the concept of regioexhaustive functionalization, converting both 3-chloro-2-(trifluoromethyl)pyridine and 2-bromo-6-(trifluoromethyl)pyridine into various carboxylic acids (Cottet et al., 2004).
Quantum Mechanical Investigations and Biological Activities
Ahmad et al. (2017) conducted a study involving the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine to synthesize novel pyridine derivatives, which were further analyzed for their biological activities (Ahmad et al., 2017).
Spectroscopic and Optical Studies
Vural and Kara (2017) performed spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, including density functional theory studies and investigation of its non-linear optical properties (Vural & Kara, 2017).
Synthesis of Anticancer Agents
Chavva et al. (2013) prepared novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives and screened them for anticancer activity against various cancer cell lines (Chavva et al., 2013).
Catalytic Amination of Pyridines
Ji et al. (2003) focused on the catalytic amination of polyhalopyridines using a palladium-Xantphos complex, achieving high yields and chemoselectivity (Ji et al., 2003).
Safety and Hazards
The safety data sheet for a similar compound, 3-Bromo-5-(trifluoromethyl)pyridine, indicates that it may form combustible dust concentrations in air, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
特性
IUPAC Name |
3-bromo-5-(trifluoromethyl)pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-4-2-12-1-3(5(4)11)6(8,9)10/h1-2H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVAWFHSQWZYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(trifluoromethyl)pyridin-4-amine | |
CAS RN |
1417622-88-8 |
Source


|
| Record name | 3-bromo-5-(trifluoromethyl)pyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 1-(aminomethyl)-4-carbamoylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate;hydrochloride](/img/structure/B2468938.png)
![6-Fluoro-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B2468939.png)
![tert-butyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate](/img/structure/B2468940.png)
![N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]but-2-ynamide](/img/structure/B2468941.png)
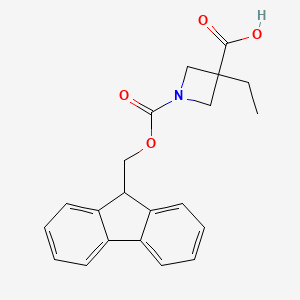
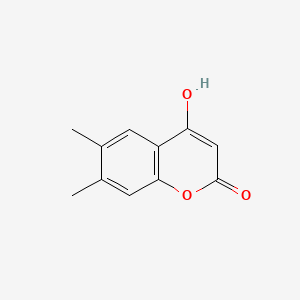
![1-[(2,6-dichlorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2468945.png)
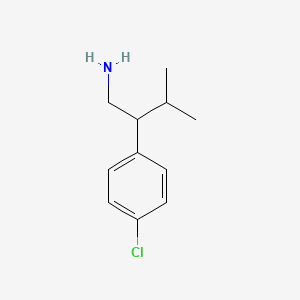
![ethyl 2-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2468948.png)

![methyl 3-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2468952.png)
![3-[(2-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
